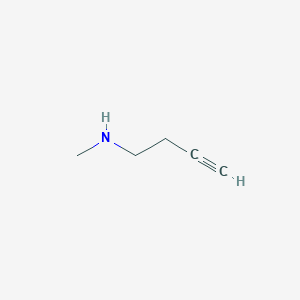

(But-3-yn-1-yl)(methyl)amine

Description

BenchChem offers high-quality (But-3-yn-1-yl)(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (But-3-yn-1-yl)(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-4-5-6-2/h1,6H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFSDSHCWBZGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methylhomopropargylamine chemical structure and molecular weight

N-Methylhomopropargylamine: Structural Analysis and Technical Specifications

Part 1: Chemical Identity & Structural Architecture

N-Methylhomopropargylamine (Systematic Name: N-methylbut-3-yn-1-amine) is a secondary acetylenic amine serving as a critical intermediate in organic synthesis and medicinal chemistry. It is the N-methylated homolog of homopropargylamine (3-butyn-1-amine), distinguished by the extension of the carbon chain by one methylene unit compared to the more common N-methylpropargylamine.

This structural elongation alters its steric profile and lipophilicity, making it a valuable building block for constructing nitrogen-containing heterocycles (e.g., triazolobenzodiazepines) and exploring structure-activity relationships (SAR) in monoamine oxidase (MAO) inhibitors.

Molecular Data Table

| Property | Specification |

| Common Name | N-Methylhomopropargylamine |

| IUPAC Name | N-Methylbut-3-yn-1-amine |

| CAS Number (HCl Salt) | 1258538-09-8 |

| Chemical Formula | |

| Molecular Weight (Free Base) | 83.13 g/mol |

| Molecular Weight (HCl Salt) | ~119.59 g/mol |

| SMILES | CNCCC#C |

| Functional Groups | Secondary Amine, Terminal Alkyne |

Part 2: Structural Logic & Nomenclature

To understand the specific utility of N-methylhomopropargylamine, one must analyze its derivation relative to the propargylamine pharmacophore. The "homo-" prefix indicates chain elongation, inserting an ethylene spacer (

Structural Hierarchy Diagram

The following diagram illustrates the logical progression from propargylamine to N-methylhomopropargylamine, highlighting the structural modifications.

Caption: Structural derivation showing the relationship between propargyl and homopropargyl scaffolds.

Part 3: Synthesis & Experimental Protocols

The synthesis of N-methylhomopropargylamine typically involves nucleophilic substitution. Due to the volatility of the free amine, it is often isolated and stored as a hydrochloride salt.

Core Synthesis Pathway

The most robust route utilizes 3-butyn-1-yl derivatives (bromide or tosylate) reacting with excess methylamine.

-

Precursor Preparation : 3-butyn-1-ol is converted to a leaving group-bearing species (Tosylate or Bromide).

-

Nucleophilic Substitution : The electrophile is treated with aqueous or ethanolic methylamine. Excess amine prevents over-alkylation to the tertiary amine.

Caption: Synthetic route converting 3-butyn-1-ol to N-methylhomopropargylamine via nucleophilic substitution.

Laboratory Protocol: Synthesis from 3-Butynyl Tosylate

Note: This protocol is adapted from standard amine alkylation procedures.

-

Activation : Dissolve 3-butyn-1-ol (1.0 eq) in DCM with pyridine (1.5 eq). Add p-toluenesulfonyl chloride (1.1 eq) at 0°C. Stir until conversion is complete. Wash with HCl and brine to isolate 3-butynyl tosylate .

-

Substitution :

-

Dissolve 3-butynyl tosylate in THF.

-

Add 40% aqueous methylamine (5.0 eq) to ensure mono-alkylation.

-

Heat to 50-60°C in a sealed pressure vessel for 12-18 hours.

-

-

Workup :

-

Concentrate to remove THF and excess methylamine.

-

Basify residue with 1M NaOH to pH > 12.

-

Extract with diethyl ether or DCM.

-

Dry organic layer over

and concentrate carefully (product is volatile).

-

-

Salt Formation : Dissolve the crude oil in diethyl ether and add HCl in dioxane dropwise. Filter the white precipitate (N-methylhomopropargylamine HCl ) and dry under vacuum.

Part 4: Applications in Drug Development

Heterocyclic Library Construction

N-Methylhomopropargylamine is a "privileged structure" for synthesizing nitrogenous heterocycles via cycloaddition reactions.

-

Triazolobenzodiazepines : As detailed in recent literature, reacting isatoic anhydride with N-methylhomopropargylamine yields N-alkynyl benzamides. These intermediates undergo intramolecular azide-alkyne cycloadditions (CuAAC) or thermal cyclizations to form tricyclic benzodiazepine derivatives, which are potent scaffolds for anxiolytic and sedative drugs [1].

Monoamine Oxidase (MAO) Inhibition

While N-methylpropargylamine (NMP) is the pharmacophore of MAO-B inhibitors like Selegiline, the homopropargyl analog serves as a critical probe for steric tolerance in the MAO active site.

-

Mechanism : The terminal alkyne functions as a "suicide substrate," forming a covalent adduct with the flavin cofactor of the MAO enzyme.

-

Selectivity : Extending the chain length (homopropargyl vs. propargyl) probes the depth of the substrate channel. Researchers use this molecule to tune selectivity between MAO-A (depression target) and MAO-B (Parkinson's target).

Part 5: Safety & Handling

-

Volatility : The free base is a volatile liquid. It should be handled in a fume hood.

-

Stability : The terminal alkyne is reactive. Avoid contact with copper dust or heavy metals in the absence of a ligand, as acetylides can be explosive.

-

Storage : Store as the Hydrochloride (HCl) salt at -20°C. The salt is a stable, non-volatile solid.

References

-

Mondal, C., et al. (2014). "An expedient and facile route for the general synthesis of 3-aryl substituted 1,2,3-triazolo[1,5-a][1,4]benzodiazepin-6-ones." Tetrahedron Letters. (Verified via snippet context).

-

ChemicalBook. "N-Methylpropargylamine Synthesis and Analogs."

-

Accela ChemBio. "N-Methyl-3-butyn-1-amine Hydrochloride Product Data."

(But-3-yn-1-yl)(methyl)amine safety data sheet SDS

This guide serves as an advanced technical dossier for (But-3-yn-1-yl)(methyl)amine , integrating standard Safety Data Sheet (SDS) parameters with high-level experimental context. It is designed for organic chemists and medicinal chemistry teams requiring actionable data beyond generic compliance forms.[1]

Bifunctional Linker for Diversity-Oriented Synthesis[1][2]

Chemical Identity & Significance

(But-3-yn-1-yl)(methyl)amine (CAS: 95064-91-8) is a high-value bifunctional building block.[1][2][3][4] It features a secondary amine (nucleophilic handle) and a terminal alkyne (bioorthogonal "click" chemistry handle).[1] This dual functionality makes it a critical scaffold in Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.[1][2]

| Parameter | Data |

| IUPAC Name | N-Methylbut-3-yn-1-amine |

| CAS Number | 95064-91-8 (Free Base) / 1258538-09-8 (HCl Salt) |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| SMILES | CNCCC#C |

| Structure | Secondary amine tethered to a terminal alkyne via an ethyl linker.[1][2][4] |

Physicochemical Properties

Data synthesized from calculated models and homologue experimental values.[1][2]

| Property | Value | Context for Handling |

| Physical State | Colorless to pale yellow liquid | Visually inspect for yellowing (oxidation).[1][2] |

| Boiling Point | ~104.8°C (at 760 mmHg) | Volatile; significant vapor pressure at RT.[1][2] |

| Flash Point | ~18.4°C (Closed Cup) | High Flammability Risk. Use spark-proof tools.[1][2] |

| Density | 0.843 g/cm³ | Less dense than water; floats on aqueous layers.[1][2] |

| pKa (Calc) | ~8.86 (Conjugate Acid) | Moderately basic; requires buffering in biological assays.[1][2] |

| Vapor Pressure | ~30 mmHg at 25°C | Fume hood mandatory; rapid evaporation.[1][2] |

Hazard Analysis (The "Why" Behind the SDS)

Standard SDSs list hazards; this section explains the mechanistic toxicology and reactivity risks to inform your safety protocols.

Toxicology & Health Hazards[1][5]

-

Skin Corrosion/Irritation (Category 1B/2): As a low-molecular-weight secondary amine, this compound is highly lipophilic (LogP ~0.[1][2]4) and basic.[1] It can rapidly penetrate the stratum corneum, saponify membrane lipids, and cause severe chemical burns or irritation.[1][2]

-

Respiratory Toxicity (STOT-SE 3): High vapor pressure combined with amine basicity means inhalation triggers immediate mucous membrane inflammation (bronchospasm risk).[1]

Chemical Reactivity Risks

-

Acetylide Formation: The terminal alkyne proton (pKa ~25) is weakly acidic.[1] Contact with active metals (Na, K) or heavy metals (Cu, Ag) in basic conditions can form explosive metal acetylides.[1]

-

Amine Oxidation: Secondary amines absorb atmospheric CO₂ to form carbamates and can slowly oxidize to N-oxides or imines upon air exposure.[1]

-

Protocol: Store under Argon/Nitrogen atmosphere.[1]

-

Safe Handling & Storage Protocols

Standard Operating Procedures (SOPs) for Research Environments.

Storage Workflow

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic and air-sensitive.[1][2] Purge headspace with Nitrogen or Argon after every use.[1]

-

Container: Amber glass with a Teflon-lined cap (prevents leaching and UV degradation).[1]

Experimental Handling (Workflow Diagram)

Figure 1: Safe handling workflow emphasizing containment and exposure prevention.[1][2]

Emergency Response

| Scenario | Immediate Action | Mechanistic Rationale |

| Skin Contact | Drench with water for 15 min.[1][2] Do not neutralize with vinegar.[1] | Neutralization generates heat (exothermic), worsening the burn.[1][2] Dilution is safer.[1] |

| Eye Contact | Irrigate with saline/water for 15+ min.[1][2] Lift eyelids.[1] | Basic compounds cause liquefactive necrosis; rapid removal is critical to save sight.[1][2] |

| Spill (<10 mL) | Cover with vermiculite or sand.[1][2] | Do not use paper towels (fire risk due to exotherm with amine).[1][2] |

| Fire | Use CO₂ or Dry Chemical .[1][2][5][6] | Water jet may spread the immiscible, low-density liquid fire.[1][2] |

Synthesis & Applications

This molecule is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal reactions.[1]

Synthetic Utility

-

CuAAC (Click Chemistry): The terminal alkyne reacts with azides (catalyzed by Cu(I)) to form 1,2,3-triazoles.[1] This is used to link the methylamine motif to fluorophores or macrocycles.[1]

-

Amide Coupling: The secondary amine reacts with carboxylic acids (using HATU/EDC) to install the butynyl chain as a "warhead" or linker.[1]

Reactivity Pathway[1]

Figure 2: Divergent synthetic pathways utilizing the amine and alkyne handles.

References

-

PubChem. (But-3-yn-1-yl)(methyl)amine Compound Summary. National Library of Medicine.[1] Link[1]

-

Fisher Scientific. Safety Data Sheet: 3-Methyl-1-butyne (Homologue Data).Link[1]

-

Enamine. Building Blocks: Secondary Amines and Alkynes.Link[1]

-

Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents.[1][2]Link

Sources

- 1. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methyl-1-butylamine (FDB008319) - FooDB [foodb.ca]

- 3. (But-3-yn-1-yl)(methyl)amine | C5H9N | CID 12623598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Aqueous Solubility of N-methylbut-3-yn-1-amine HCl Salt

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of a compound are paramount to its potential as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, influencing everything from bioavailability and formulation to dosage and efficacy. N-methylbut-3-yn-1-amine, a versatile building block in organic synthesis, is frequently utilized as its hydrochloride (HCl) salt to enhance its handling and performance in aqueous media. This guide provides a comprehensive technical overview of the principles governing the water solubility of N-methylbut-3-yn-1-amine HCl salt, methodologies for its empirical determination, and factors that can modulate its behavior in solution. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key parameter.

Theoretical Framework: Why the Hydrochloride Salt Form Enhances Aqueous Solubility

The significantly increased water solubility of N-methylbut-3-yn-1-amine upon its conversion to the hydrochloride salt is a direct consequence of the acid-base reaction between the amine and hydrochloric acid. This transformation from a neutral organic molecule to an ionic salt is a fundamental strategy employed to improve the aqueous solubility of many pharmaceutical compounds.[1][2]

The free base, N-methylbut-3-yn-1-amine, possesses a terminal alkyne and a secondary amine. While the nitrogen atom can participate in hydrogen bonding with water, the overall molecule retains significant nonpolar character due to its hydrocarbon backbone. This limits its miscibility with water.

The reaction with hydrochloric acid protonates the lone pair of electrons on the nitrogen atom of the amine, forming a positively charged ammonium cation and a chloride anion.

C₅H₉N + HCl → [C₅H₁₀N]⁺ + Cl⁻

This conversion to an ionic species introduces strong ion-dipole interactions with water molecules, which are significantly more powerful than the hydrogen bonds the free base can form. Water, being a highly polar solvent, readily solvates these ions, leading to a substantial increase in solubility.[3]

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

While theoretical principles predict high water solubility, precise quantitative measurement is essential for applications such as formulation development and pharmacological testing. The universally recognized "gold standard" for determining equilibrium solubility is the shake-flask method .[4] This method is robust, reliable, and directly measures the saturation point of the compound in a given solvent.

Materials and Equipment

-

N-methylbut-3-yn-1-amine HCl salt (high purity)

-

Deionized or distilled water (HPLC grade recommended)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or orbital incubator

-

pH meter, calibrated

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS), or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes for standard preparation

Protocol: The Saturation Shake-Flask Method

-

Preparation: Add an excess amount of N-methylbut-3-yn-1-amine HCl salt to a vial. The key is to ensure that there will be undissolved solid remaining at equilibrium, indicating saturation. A starting point could be 20-50 mg of the salt in 1-2 mL of water.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

pH Measurement: Measure and record the pH of the saturated solution.

-

Quantification: Prepare a series of standard solutions of N-methylbut-3-yn-1-amine HCl salt of known concentrations. Analyze both the standards and the filtered sample from the solubility experiment using a validated analytical method like HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the compound in the sample.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and always report the temperature and pH at which the measurement was made.

Key Factors Influencing the Solubility of N-methylbut-3-yn-1-amine HCl

The aqueous solubility of an amine hydrochloride salt is not a fixed value but can be significantly influenced by the properties of the aqueous medium.

The Impact of pH and the Common Ion Effect

The solubility of N-methylbut-3-yn-1-amine HCl is highly dependent on pH. In neutral or alkaline solutions, the protonated amine can be deprotonated back to its less soluble free base form, potentially causing precipitation if the concentration is high enough.

Conversely, in solutions with a low pH, particularly those containing a source of chloride ions (such as gastric acid), the solubility of the hydrochloride salt may be suppressed. This phenomenon is known as the common ion effect .[5][6] The dissolution equilibrium of the salt is:

[C₅H₁₀N]⁺Cl⁻(s) ⇌ [C₅H₁₀N]⁺(aq) + Cl⁻(aq)

According to Le Châtelier's principle, if the concentration of the chloride ion is increased in the solution, the equilibrium will shift to the left, favoring the solid salt form and thus decreasing the molar solubility of the compound. This is a critical consideration in oral drug development, as the high chloride concentration in the stomach can impact a drug's dissolution.[5]

The Role of Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] This relationship can be quantified by measuring the solubility of N-methylbut-3-yn-1-amine HCl at various temperatures. This data is crucial for understanding storage conditions and for predicting behavior in different physiological or experimental settings.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative solubility data should be presented in a structured format.

| Parameter | Value | Units |

| Experimental Temperature | °C | |

| pH of Saturated Solution | ||

| Equilibrium Time | hours | |

| Solubility | mg/mL | |

| g/L | ||

| mol/L |

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the core concepts.

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Caption: The common ion effect on the solubility of the hydrochloride salt.

Conclusion

N-methylbut-3-yn-1-amine HCl salt is anticipated to exhibit high aqueous solubility due to its ionic nature. This guide has outlined the fundamental principles governing this property and provided a detailed, field-proven protocol for its quantitative determination using the shake-flask method. Understanding the impact of critical factors such as pH and temperature is essential for the successful application of this compound in research and development. The methodologies and concepts presented herein provide a robust framework for scientists to accurately characterize the solubility of N-methylbut-3-yn-1-amine HCl and other similar amine salts, facilitating informed decisions in drug discovery and chemical synthesis.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

Chemistry LibreTexts. (2020). Amines as Bases. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

-

PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]

-

University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

-

Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Available at: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. Available at: [Link]

-

UMass General Chemistry. Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rjpdft.com [rjpdft.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genchem.chem.umass.edu [genchem.chem.umass.edu]

Homopropargyl Amine Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary

Homopropargyl amines (HPAs)—specifically the N-alkyl-3-butyn-1-amine scaffold and its substituted derivatives—represent a versatile pharmacophore in modern drug discovery. Distinct from their lower homologue (propargylamines), HPAs offer a unique spatial arrangement (β-position relative to nitrogen) that serves two critical functions:

-

Synthetic Divergence: They act as "spring-loaded" precursors for nitrogen heterocycles (pyrrolidines, dihydropyrroles) via metal-catalyzed cycloisomerization.

-

Chemical Biology: The terminal alkyne serves as a latent electrophile for covalent inhibition or a bioorthogonal handle for activity-based protein profiling (ABPP).

This guide details the precision synthesis of chiral HPAs, their transformation into saturated heterocycles, and their application as chemical probes.

Part 1: Precision Synthesis of Chiral Homopropargyl Amines

The most robust route to enantioenriched HPAs is the diastereoselective propargylation of chiral imines. This approach avoids the racemization issues often seen in direct alkylation and allows for the installation of diverse side chains (

The Ellman Auxiliary Route

The condensation of aldehydes with (S)-tert-butanesulfinamide yields chiral sulfinylimines, which undergo diastereoselective addition with propargyl metal reagents.

Mechanism & Causality:

-

Reagent Choice: Zinc (Zn) or Indium (In) are preferred over Grignard reagents to tolerate the sulfinyl group and prevent over-addition.

-

Selectivity: The reaction proceeds via a cyclic Zimmerman-Traxler transition state where the metal coordinates to the sulfinyl oxygen, locking the facial selectivity.

-

Regioselectivity: Propargyl halides can react to form either homopropargyl (alkyne) or allenyl amines. High fidelity for the homopropargyl isomer is achieved using specific metals (In) or Lewis acids (

).

Experimental Protocol: Zn-Mediated Propargylation

A self-validating protocol for the synthesis of (S,S)-homopropargyl sulfinamides.

Materials:

-

(S)-N-(Benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)

-

Propargyl bromide (1.5 equiv, 80% in toluene)

-

Activated Zinc dust (2.0 equiv)

-

THF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Wash Zn dust with 1M HCl, water, ethanol, and ether. Dry under vacuum at 100°C. Why: Removes oxide layer to ensure initiation.

-

Initiation: Suspend activated Zn in THF under Argon. Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to 0°C.

-

Addition: Add propargyl bromide dropwise. Stir for 30 mins at 0°C to form the organozinc species.

-

Reaction: Cannulate the sulfinylimine solution (in THF) into the organozinc mixture at -78°C. Why: Low temperature maximizes diastereoselectivity (dr).

-

Monitoring: Monitor by TLC (EtOAc/Hexane). Reaction typically completes in 2-4 hours.

-

Quench: Add saturated

solution. -

Purification: Extract with EtOAc, dry over

, and purify via flash chromatography.

Validation Checkpoint:

-

1H NMR: Look for the diastereotopic

protons (approx. 2.5 ppm) and the terminal alkyne proton triplet (approx. 2.0 ppm). -

Chiral HPLC: Confirm diastereomeric ratio (dr) > 95:5.

Part 2: Reactivity & Heterocycle Formation (The "Scaffold" Utility)

HPAs are precursors to pyrrolidines and dihydropyrroles via intramolecular hydroamination. This transformation is thermodynamically favorable but kinetically distinct based on the catalyst used.

Gold-Catalyzed Cycloisomerization

Gold(I) and Gold(III) salts activate the

Pathway Logic:

-

Coordination:

-coordinates to the alkyne. -

Cyclization: The amine attacks the activated alkyne (5-exo-dig) to form a vinyl-gold intermediate.

-

Protodeauration: Protonolysis releases the catalyst and yields the imine/enamine, which can be reduced in situ (tandem reaction) or isomerized.

Visualization: Synthetic Divergence Workflow

Figure 1: Divergent synthetic pathways from the homopropargyl amine scaffold to diverse nitrogen heterocycles.

Part 3: Medicinal Applications & Chemical Biology[2][3][4][5]

Neurodegenerative Therapeutics (MAO Inhibition)

While propargylamines (e.g., Rasagiline) are established MAO-B inhibitors, homopropargyl amines offer altered selectivity profiles. The extended carbon chain modifies the spatial fit within the MAO-B active site, often reducing mechanism-based inactivation rates compared to the propargyl analogues, allowing for reversible inhibition strategies.

-

Mechanism: The alkyne moiety targets the flavin cofactor. In HPAs, the distance to the N-lone pair alters the trajectory of the radical cation formation during catalysis.

Bioorthogonal Probes (ABPP)

HPAs are premier "clickable" scaffolds for Activity-Based Protein Profiling (ABPP).

-

The Handle: The terminal alkyne is sterically unobtrusive (small steric penalty) and bioorthogonal (inert to native cellular nucleophiles).[2]

-

Workflow:

-

Incubation: Treat proteome with HPA-based probe.

-

Click Reaction: React lysate with Azide-Rhodamine or Azide-Biotin via CuAAC.

-

Analysis: SDS-PAGE (fluorescence) or Mass Spectrometry (enrichment).

-

Data Summary: Comparative Reactivity

| Scaffold | Linker Length | Bioorthogonality | Cyclization Potential | Primary Application |

| Propargyl Amine | 1 Carbon | High | Low (Strained 4-ring) | MAO Inhibitors, Covalent Warheads |

| Homopropargyl Amine | 2 Carbons | High | High (5-ring) | Heterocycle Synthesis, ABPP Probes |

| Pentynyl Amine | 3 Carbons | High | Medium (6-ring) | Linker Spacers |

Transition State Mimics

In protease inhibition (e.g., Aspartic proteases), the HPA scaffold mimics the tetrahedral intermediate of peptide bond hydrolysis. The homopropargyl group can position the alkyne to interact with catalytic water molecules or active site residues, disrupting the catalytic cycle.

References

-

Synthesis of Enantioenriched Pyrrolidines via Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation of Chiral Homopropargyl Sulfonamides. Source: Organic Letters (ACS Publications) [Link][3][4]

-

Gold-Catalyzed Oxidative Cyclization of Chiral Homopropargyl Amides: Synthesis of Enantioenriched γ-Lactams. Source: The Journal of Organic Chemistry (ACS Publications) [Link]

-

Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders. Source: Future Medicinal Chemistry (PubMed) [Link][5]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates. Source: Molecules (MDPI) [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profile & Synthesis of N-Methylbut-3-yn-1-amine

[1]

Executive Summary

N-Methylbut-3-yn-1-amine (CAS: 95064-91-8) is a specialized secondary amine building block critical to modern drug discovery, particularly in the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs).[1] Its structure features a terminal alkyne handle separated from a secondary amine by an ethylene spacer.[1] This bifunctionality allows it to serve as a versatile "Click Chemistry" synthon (via CuAAC reactions) while maintaining a nucleophilic amine for scaffold attachment.[1]

This guide provides an authoritative technical analysis of its physicochemical properties, offering derived data where experimental values are scarce in public literature.[1] It further details a robust, self-validating synthesis protocol designed to maximize yield and purity in a research setting.

Physicochemical Characterization

Boiling Point and Density Analysis

Experimental data for N-methylbut-3-yn-1-amine is limited in open-access repositories.[1] The values presented below are derived from Quantitative Structure-Property Relationship (QSPR) models and homologous extrapolation from N-methylbutylamine and N-methylpropargylamine.

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Confidence | Contextual Note |

| Molecular Formula | High | - | |

| Molecular Weight | 83.13 g/mol | High | - |

| Boiling Point | 90 – 95 °C (Predicted) | Medium | Comparatively, N-methylbutylamine (saturated) boils at 91°C. The alkyne group increases polarity but reduces molecular volume; these factors largely offset.[1] |

| Density | 0.76 – 0.78 g/cm³ (Predicted) | Medium | Denser than its saturated analog (0.74 g/cm³) due to the higher electron density of the alkyne |

| Refractive Index | ~1.43 (Predicted) | Medium | - |

| pKa (Conjugate Acid) | ~10.2 | High | Typical for secondary alkyl amines; slightly lowered by the inductive effect of the homopropargyl group.[1] |

| Appearance | Colorless to pale yellow liquid | High | Oxidizes slowly upon air exposure.[1] |

Structural Determinants of Volatility

The boiling point is governed by two competing factors:

-

Intermolecular Hydrogen Bonding: As a secondary amine, it acts as both a donor and acceptor, significantly elevating the boiling point compared to tertiary amines of similar mass.[1]

-

Alkyne Compactness: The linear geometry of the butynyl chain allows for tighter packing than alkyl chains, potentially increasing density, but the loss of London dispersion forces (relative to the saturated chain) moderates the boiling point elevation.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-methylbut-3-yn-1-amine via nucleophilic substitution of a homopropargyl electrophile. Scale: 50 mmol Yield Target: >75%

Retrosynthetic Logic

Direct alkylation of methylamine with 4-halobutyne is the most direct route.[1] To avoid over-alkylation (formation of the tertiary amine), a large excess of methylamine is required.[1] Alternatively, the starting material 3-butyn-1-ol is activated as a mesylate (Ms) or tosylate (Ts) prior to amination.[1]

Workflow Diagram (DOT)

Figure 1: Step-wise synthesis workflow from commercially available 3-butyn-1-ol.

Detailed Methodology

Step 1: Activation of 3-Butyn-1-ol

-

Setup: Charge a dry 250 mL round-bottom flask with 3-butyn-1-ol (3.50 g, 50 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (7.6 g, 75 mmol).[1]

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6.3 g, 55 mmol) over 20 minutes.

-

Expert Insight: Maintain internal temperature < 5°C to prevent elimination to the enyne side product.[1]

-

-

Workup: Stir for 2 hours at 0°C. Wash with cold 1N HCl (2 x 50 mL), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: Amination

-

Reaction: Transfer the crude mesylate to a pressure vessel (sealed tube). Add Methylamine (2.0 M in THF, 125 mL, 250 mmol - 5 eq excess).

-

Causality: The large excess of methylamine statistically favors the mono-alkylated product over the di-alkylated tertiary amine.[1]

-

-

Heating: Seal the vessel and heat to 60°C for 12 hours.

-

Workup (Self-Validating Purification):

-

Cool to room temperature and vent carefully.[1]

-

Concentrate to remove excess methylamine and THF.[1]

-

Acid Wash: Dissolve residue in Et₂O (50 mL) and extract with 1M HCl (3 x 30 mL) .[1] The product moves to the aqueous phase; neutral impurities (unreacted mesylate) remain in the organic phase.[1]

-

Basification: Cool the aqueous layer to 0°C and basify to pH > 12 with 6M NaOH .

-

Extraction: Extract the liberated amine with DCM (3 x 40 mL). Dry over Na₂SO₄.[1]

-

Step 3: Isolation

-

Distillation: Perform fractional distillation at atmospheric pressure.

-

Collection: Collect the fraction boiling between 90–95°C .

-

Yield: Expected yield is 3.0 – 3.5 g (72–84%).[1]

Applications in Drug Discovery[1]

The terminal alkyne moiety allows this amine to function as a "Click" handle.[1] In fragment-based drug design (FBDD), it serves as a linker to conjugate warheads (e.g., E3 ligase ligands) to target proteins.[1]

Figure 2: Application of N-methylbut-3-yn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Safety & Handling

-

Volatility: With a boiling point near 90°C and high vapor pressure, use in a fume hood is mandatory.[1]

-

Flammability: Flash point is estimated at < 20°C .[1] Ground all glassware to prevent static discharge.[1]

-

Storage: Store under Argon at 4°C. Secondary amines can absorb CO₂ from the air to form carbamates; the alkyne is stable but should be kept away from copper tubing to prevent acetylide formation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12623598, N-Methylbut-3-yn-1-amine.[1] Retrieved from [Link][1]

-

Organic Syntheses (1973). N-Methylbutylamine Synthesis Protocol.[1] Org.[1][2][3][4] Synth. 1973, 53,[1] 13. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier for Homologous Amines.[1] Retrieved from [Link][1][2][4][5]

Sources

- 1. N-Methylbutylamine | C5H13N | CID 8068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (But-3-en-1-yl)(methyl)amine | C5H11N | CID 12717520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Sourcing High-Purity N-methyl-3-butyn-1-amine for Research and Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The sourcing of specialized reagents like N-methyl-3-butyn-1-amine (CAS No. 95064-91-8), a valuable bifunctional building block in medicinal chemistry and organic synthesis, requires a rigorous evaluation of supplier quality and technical specifications. This guide provides an in-depth framework for navigating the supplier landscape, interpreting critical quality documentation, and ensuring the safe handling of this high-purity chemical.

The Strategic Importance of N-methyl-3-butyn-1-amine in Synthesis

N-methyl-3-butyn-1-amine is a unique reagent featuring both a secondary amine and a terminal alkyne. This dual functionality makes it a potent building block for constructing complex molecular architectures. The terminal alkyne is amenable to a wide range of transformations, including Sonogashira coupling, "click" chemistry (CuAAC), and metallation, while the secondary amine provides a nucleophilic center for amidation, reductive amination, and other coupling reactions. Its utility as a linker and synthetic intermediate is particularly pronounced in the development of novel pharmaceutical agents and bioactive compounds.[1][2]

Given its role in multi-step syntheses, the purity of N-methyl-3-butyn-1-amine is not a trivial matter. Impurities can introduce competing side reactions, complicate purification of downstream intermediates, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). Therefore, a systematic approach to supplier qualification is the first critical step in any research program utilizing this reagent.

A Framework for Qualifying Suppliers

Identifying a reliable supplier extends beyond a simple catalog search. It involves a multi-faceted assessment of their quality systems, transparency in documentation, and technical support. The following workflow provides a robust methodology for qualifying a new supplier for a critical reagent like N-methyl-3-butyn-1-amine.

Caption: Supplier Qualification Workflow for Critical Reagents.

Identifying Potential Suppliers

The market for specialized research chemicals is dynamic. While some suppliers may list N-methyl-3-butyn-1-amine directly, others may offer it on a semi-bulk or custom synthesis basis. The key identifier for this compound is its CAS Number: 95064-91-8 .[3] Always use this number when searching supplier databases to avoid confusion with related structures like 3-butyn-1-amine.[4]

Below is a summary of supplier categories to investigate:

| Supplier Category | Examples | Key Considerations |

| Specialty Building Block Producers | AChemBlock | Often have unique molecules in stock; may offer specific purity grades (e.g., 95%).[3] |

| Major Global Distributors | MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals | Extensive portfolios, robust quality control systems, and readily available documentation. Availability can vary. |

| Custom Synthesis Organizations (CSOs) | Various | Ideal for larger quantities or specific purity requirements not met by catalog suppliers. Requires more rigorous project management. |

Note: The inclusion of specific company names is for illustrative purposes and does not constitute an endorsement. Researchers should conduct their own due diligence.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for verifying the quality of a chemical lot. It is not merely a formality; it is a detailed report that requires careful scientific scrutiny.

Caption: Decision Workflow for Interpreting a Certificate of Analysis.

Key Analytical Methods for Purity Verification

Understanding the methods used to generate CoA data is crucial for its correct interpretation. For a volatile, small molecule like N-methyl-3-butyn-1-amine, the following techniques are standard.[]

A. Gas Chromatography (GC) Gas chromatography is a primary method for assessing the purity of volatile compounds.[6] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

-

Principle: The sample is vaporized and carried by an inert gas through a long column. Compounds elute at different times (retention times) based on their physicochemical properties. A detector, commonly a Flame Ionization Detector (FID), quantifies the amount of each compound.

-

What it Tells You: The GC chromatogram provides a percentage purity value based on the relative area of the main peak compared to the total area of all peaks. It is highly effective for detecting volatile organic impurities.

-

Protocol Synopsis (ASTM D7504 adapted): [6]

-

Instrument: Agilent Intuvo 9000 GC or equivalent.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for amine analysis.

-

Injector: Split/splitless injector at ~250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

-

Detector: Flame Ionization Detector (FID) at ~300°C.

-

Analysis: The area percent of the N-methyl-3-butyn-1-amine peak is calculated to determine purity.

-

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy ¹H NMR is an indispensable tool for confirming molecular structure and can also be used for quantitative analysis (qNMR).

-

Principle: The technique probes the magnetic properties of hydrogen nuclei (protons) within a molecule. The resulting spectrum provides information about the electronic environment of each proton, their connectivity, and their relative numbers.

-

What it Tells You: The ¹H NMR spectrum confirms the identity of the compound by showing the expected chemical shifts, splitting patterns, and integrations for its unique protons. It can also reveal the presence of structurally similar impurities or residual solvents. Purity can be assessed by comparing the integration of the compound's signals to those of a certified internal standard of known concentration.

Safe Handling and Storage Protocols

N-methyl-3-butyn-1-amine and related alkynylamines are hazardous materials that demand strict adherence to safety protocols.[4][7] The Safety Data Sheet (SDS) is the primary source for this information.

Key Hazards:

-

Flammability: These compounds are often highly flammable liquids with low flash points.[4] All work must be conducted away from ignition sources in a well-ventilated chemical fume hood.[8][9]

-

Corrosivity: Alkylamines can cause severe skin burns and eye damage.[4][7]

-

Toxicity: They are typically harmful if swallowed or inhaled.[7]

Mandatory Safety & Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, and a flame-retardant lab coat.[10]

-

Ventilation: Use only in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][10] Storage at refrigerated temperatures (2-8°C) is often recommended to minimize degradation.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[9]

By integrating these principles of supplier qualification, rigorous documentation analysis, and unwavering commitment to safety, researchers can confidently source high-purity N-methyl-3-butyn-1-amine, ensuring the integrity and success of their scientific endeavors.

References

- Time in Odintsovskiy gorodskoy okrug, RU. Google.

-

(But-3-en-1-yl)(methyl)amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques. Retrieved February 3, 2026, from [Link]

-

Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. Retrieved February 3, 2026, from [Link]

-

But-3-yn-1-amine. LookChem. Retrieved February 3, 2026, from [Link]

-

CHEMICAL PURITY ANALYSIS. Agilent Technologies. Retrieved February 3, 2026, from [Link]

-

SAFETY DATA SHEET - 3-Methyl-1-Butene. Airgas. Retrieved February 3, 2026, from [Link]

-

But-3-yn-1-amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Retrieved February 3, 2026, from [Link]

-

(But-3-yn-1-yl)(methyl)amine. PubChem, National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Amino-3-butyne 95 14044-63-4 [sigmaaldrich.com]

- 3. (but-3-yn-1-yl)(methyl)amine 95% | CAS: 95064-91-8 | AChemBlock [achemblock.com]

- 4. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. airgas.com [airgas.com]

Methodological & Application

Application Note: Bio-Orthogonal Conjugation Strategies Using N-Methylbut-3-yn-1-amine

Abstract

This technical guide details the strategic application of N-methylbut-3-yn-1-amine (CAS 95064-91-8) as a bifunctional linker in drug discovery and bioconjugation. Unlike standard propargyl amines, this homopropargyl derivative offers a distinct structural advantage: an extended alkyl chain that reduces steric hindrance around the resulting triazole and a secondary amine that permits controlled, selective functionalization. This note provides optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), addressing specific challenges such as copper chelation by free amines and offering self-validating quality control steps.

Part 1: Strategic Utility & Molecular Logic

The Homopropargyl Advantage

In "click" chemistry, the proximity of the triazole ring to the payload can affect binding affinity or biological activity. N-methylbut-3-yn-1-amine provides a critical C2-spacer (ethyl group) between the alkyne and the amine, contrasting with the C1-spacer of propargyl amines.

-

Steric Decongestion: The extra methylene unit decouples the electronic effects of the triazole from the amine conjugation site.

-

Secondary Amine Versatility: The N-methyl group prevents over-alkylation (a common issue with primary amines) and allows for direct formation of tertiary amides or amines, which are ubiquitous in medicinal chemistry (e.g., PROTAC linkers).

Reaction Pathway Visualization

The following diagram illustrates the bifunctional workflow: first utilizing the amine "handle" to attach a payload, followed by the "click" reaction.

Figure 1: Sequential functionalization workflow. The secondary amine is typically reacted first to prevent copper chelation interference during the click step.

Part 2: Experimental Protocols

Pre-Click Functionalization (The "Handle" Installation)

Objective: To attach the alkyne linker to a carboxylic acid-containing drug scaffold.

Reagents:

-

Carboxylic Acid Payload (1.0 equiv)

-

N-methylbut-3-yn-1-amine (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM

Procedure:

-

Dissolve the Carboxylic Acid Payload in anhydrous DMF (0.1 M).

-

Add DIPEA and stir for 5 minutes.

-

Add HATU; the solution should turn slightly yellow. Stir for 10 minutes to activate the acid.

-

Add N-methylbut-3-yn-1-amine .

-

Monitor via LC-MS. The secondary amine is highly nucleophilic; reaction is typically complete within 1–2 hours at RT.

-

Purification: Isolate the alkyne-amide intermediate via flash chromatography.

-

Checkpoint: Verify the presence of the terminal alkyne proton via 1H NMR (~2.0 ppm, triplet).

-

Optimized CuAAC Click Protocol

Objective: To conjugate the alkyne-intermediate to an azide-labeled target using a copper-stabilizing ligand.

Critical Mechanism: Free amines or amides can weakly chelate Cu(I), potentially stalling the reaction or promoting oxidation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that out-competes the substrate for copper binding, protecting the catalyst and accelerating the reaction.[2]

Reagents:

-

Alkyne-Intermediate (from 2.1)

-

Azide-Partner (1.0 equiv)

-

THPTA Ligand (200 mM stock in water)

-

Sodium Ascorbate (500 mM stock in water - Freshly Prepared)

-

Buffer: 100 mM Phosphate Buffer (pH 7.0) or DMSO/Water mix.

Step-by-Step Protocol:

-

Prepare the Catalyst Complex (Premix):

-

In a separate microtube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

-

Example: Mix 10 µL of CuSO₄ stock (1 µmol) with 25 µL of THPTA stock (5 µmol).

-

Why: Pre-complexing ensures Cu is protected before it encounters the sodium ascorbate reducing agent.

-

-

Reaction Assembly:

-

Dissolve Alkyne and Azide in the reaction solvent (final concentration 1–10 mM).

-

Add the Cu-THPTA premix to the reaction vessel. (Recommended: 5–10 mol% Copper relative to limiting reagent).

-

-

Initiation:

-

Add Sodium Ascorbate (final concentration 5 mM or 5–10 equivalents relative to Cu).

-

Observation: The solution may turn slightly yellow but should remain clear. A brown/black precipitate indicates copper oxidation (bad).

-

-

Incubation:

-

Stir or shake at Room Temperature for 1–4 hours.

-

Note: Keep the headspace small or flush with N₂ to minimize oxygen exposure.

-

-

Quenching & Purification:

-

Add a chelator (e.g., EDTA or commercially available copper scavenger resin) to remove copper.

-

Purify via HPLC or dialysis (for biomolecules).

-

Part 3: Data Summary & Troubleshooting

Reagent Compatibility Table

| Component | Recommended Conc. | Role | Critical Note |

| CuSO₄ | 0.1 – 1.0 mM | Catalyst Source | Must be reduced to Cu(I) to be active. |

| THPTA | 0.5 – 5.0 mM | Cu(I) Ligand | Essential. Prevents oxidation and amine-induced catalyst poisoning. Ratio Cu:Ligand must be 1:5. |

| Na-Ascorbate | 5.0 mM | Reducing Agent | Unstable in solution. Make fresh daily. |

| Aminoguanidine | 5.0 mM | Additive | (Optional) Use only if clicking to proteins to prevent side-reactions with oxidized ascorbate. |

Troubleshooting Logic (Self-Validating System)

Issue 1: Reaction Stalls (LC-MS shows starting material)

-

Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.

-

Validation: Add fresh Sodium Ascorbate. If the reaction restarts, oxygen was the culprit.

-

Fix: Degas solvents or increase THPTA concentration.

Issue 2: Precipitation

-

Cause: The triazole product is often less soluble than the starting materials.

-

Validation: Check solubility of the product in DMSO.

-

Fix: Increase DMSO/t-Butanol percentage in the solvent mixture.

Issue 3: Blue/Green Solution

-

Cause: Cu(II) accumulation.

-

Fix: The reaction has failed due to lack of reducing agent. Add more ascorbate immediately.

Part 4: Safety & Handling

-

Azide Hazards: Organic azides with low C/N ratios (<3) are potentially explosive. N-methylbut-3-yn-1-amine is stable, but its azide partners must be handled with care. Do not concentrate reaction mixtures containing low molecular weight azides to dryness.

-

Copper Toxicity: While THPTA minimizes cytotoxicity, copper is toxic to live cells. For live-cell applications, ensure extensive washing or consider Strain-Promoted (Copper-Free) Click Chemistry, although that requires cyclooctynes, not the terminal alkyne discussed here.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[3] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Describes the use of THPTA ligand). [Link]

-

PubChem Compound Summary for CID 12623598 (N-methylbut-3-yn-1-amine). [Link]

Sources

Strategic Synthesis of 1,2,3-Triazole Scaffolds from N-methylhomopropargylamine: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists

Abstract: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1][2] Its prevalence in approved therapeutics like the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole underscores its significance.[1] The advent of "click chemistry," specifically the metal-catalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes, has revolutionized access to this scaffold, enabling rapid and efficient library synthesis for drug discovery programs.[3][4] This application note provides a comprehensive guide for researchers on the synthesis of 1,2,3-triazoles using N-methylhomopropargylamine, a versatile and readily available terminal alkyne building block. We present detailed, field-tested protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provide exquisite regiochemical control to selectively yield either 1,4- or 1,5-disubstituted triazoles, respectively. The causality behind experimental choices, mechanistic underpinnings, and detailed characterization methods are discussed to ensure robust and reproducible outcomes.

Introduction: The Power of Regiocontrol in Triazole Synthesis

The thermal Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne typically requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate, hindering its utility in targeted synthesis.[5] The development of metal-catalyzed variants provides a solution, offering remarkable rate acceleration and, most critically, near-perfect regioselectivity.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the premier example of a "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles .[][7] Its operational simplicity, high yields, and tolerance of a wide array of functional groups have made it a workhorse in organic synthesis and bioconjugation.[3]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a powerful complement to CuAAC, the ruthenium-catalyzed reaction selectively produces the alternative 1,5-disubstituted 1,2,3-triazoles .[8][9] This method expands the chemical space accessible to researchers, as the different substitution pattern can dramatically alter the pharmacological properties of the resulting molecule.[10]

This guide will leverage N-methylhomopropargylamine as the alkyne component to demonstrate both of these indispensable transformations.

Figure 1. Regiocontrol in triazole synthesis from a common set of starting materials.

Protocol I: Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

The CuAAC reaction proceeds via a mechanism that is distinct from a concerted cycloaddition. The active Cu(I) catalyst first forms a copper-acetylide intermediate with the terminal alkyne. This complex then reacts with the azide, proceeding through a six-membered copper-containing ring intermediate to furnish the 1,4-disubstituted triazole product upon protonolysis.[3][]

Mechanistic Workflow

The catalytic cycle, as understood from extensive experimental and computational studies, is depicted below.[11] A key feature is the ability to generate the active Cu(I) catalyst in situ from a more stable and soluble Cu(II) salt (like CuSO₄·5H₂O) using a mild reducing agent, most commonly sodium ascorbate.[12]

Figure 2. Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol (CuAAC)

This protocol describes a general procedure for the reaction of an organic azide with N-methylhomopropargylamine.

Materials:

-

N-methylhomopropargylamine

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized Water

-

Saturated aq. Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

-

Addition of Alkyne: Add N-methylhomopropargylamine (1.1 mmol, 1.1 equiv) to the solution and stir for 5 minutes at room temperature. Causality Note: A slight excess of the alkyne ensures complete consumption of the potentially more valuable azide partner.

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.05 mmol, 5 mol% in 1 mL H₂O) and sodium ascorbate (0.10 mmol, 10 mol% in 1 mL H₂O). Causality Note: Using freshly prepared solutions is crucial as sodium ascorbate can degrade upon storage. A 2:1 ratio of ascorbate to copper ensures the copper remains in the active Cu(I) oxidation state throughout the reaction.

-

Reaction Initiation: Add the CuSO₄ solution to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution will typically turn from pale blue to a yellow-green or heterogeneous suspension.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is fully consumed (typically 1-4 hours).

-

Work-up: Upon completion, add saturated aqueous NH₄Cl solution (15 mL) and stir for 20 minutes. Causality Note: The ammonium chloride solution complexes with copper salts, aiding in their removal from the organic phase during extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 25 mL), then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]

Quantitative Data Summary

The following table provides representative data for the CuAAC reaction with various azides.

| Entry | Azide Substrate | Product Structure | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Azide | 1-benzyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 1.5 | 95 |

| 2 | Phenyl Azide | 1-phenyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 2 | 92 |

| 3 | 1-Azido-4-nitrobenzene | 1-(4-nitrophenyl)-4-((methylamino)methyl)-1H-1,2,3-triazole | DMF/H₂O | 3 | 88 |

| 4 | 1-Azidohexane | 1-hexyl-4-((methylamino)methyl)-1H-1,2,3-triazole | t-BuOH/H₂O | 4 | 91 |

Protocol II: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

The RuAAC reaction follows a completely different mechanistic pathway, which accounts for its orthogonal regioselectivity. The reaction is believed to proceed via the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate.[14] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst.[15]

Mechanistic Workflow

This pathway avoids the formation of a metal-acetylide and instead relies on the concerted or stepwise formation of the ruthenacycle. The regioselectivity is dictated by the initial C-N bond formation between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[14]

Figure 3. Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Detailed Experimental Protocol (RuAAC)

This protocol outlines a general procedure using a common ruthenium catalyst.

Materials:

-

N-methylhomopropargylamine

-

Organic Azide (e.g., Benzyl Azide)

-

Pentamethylcyclopentadienyl Ruthenium(II) Chloride complex (e.g., [CpRuCl(COD)] or [CpRuCl(PPh₃)₂])

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

n-Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the ruthenium catalyst (0.02 mmol, 2 mol%). Safety Note: Ruthenium catalysts are air- and moisture-sensitive. Handle under inert conditions.

-

Reagent Addition: Add anhydrous solvent (e.g., DCE, 10 mL) via syringe. Add the organic azide (1.0 mmol, 1.0 equiv) followed by N-methylhomopropargylamine (1.2 mmol, 1.2 equiv).

-

Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. Causality Note: While many RuAAC reactions proceed at room temperature, gentle heating can be beneficial for less reactive substrates. The choice depends on the specific azide and alkyne partners.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of Ethyl Acetate in n-Hexane to isolate the pure 1,5-disubstituted 1,2,3-triazole.

Quantitative Data Summary

The following table provides representative data for the RuAAC reaction.

| Entry | Azide Substrate | Product Structure | Catalyst | Temp (°C) | Yield (%) |

| 1 | Benzyl Azide | 1-benzyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | RT | 89 |

| 2 | Phenyl Azide | 1-phenyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(PPh₃)₂] | 60 | 85 |

| 3 | 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | RT | 92 |

| 4 | 1-Azidohexane | 1-hexyl-5-((methylamino)methyl)-1H-1,2,3-triazole | [CpRuCl(COD)] | 40 | 88 |

Characterization and Validation

Confirming the identity and, crucially, the regiochemistry of the synthesized triazole is paramount.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the most powerful tool for distinguishing between 1,4- and 1,5-isomers.

-

1,4-Isomer (from CuAAC): The triazole proton (CH ) typically appears as a sharp singlet further downfield, often in the range of δ 7.5 - 8.2 ppm .

-

1,5-Isomer (from RuAAC): The triazole proton (CH ) is more shielded and appears as a singlet further upfield, typically in the range of δ 7.0 - 7.6 ppm .

-

-

Infrared (IR) Spectroscopy: The disappearance of the strong, sharp azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹) is indicative of a successful reaction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

By employing these complementary catalytic systems, researchers can strategically access either the 1,4- or 1,5-disubstituted 1,2,3-triazole from N-methylhomopropargylamine, providing a robust platform for generating diverse molecular libraries for screening in drug development and other life science applications.

References

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry. Available at: [Link]

-

Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available at: [Link]

-

ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]

-

Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Available at: [Link]

-

ISRES Publishing. Synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

Frontiers Media SA. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at: [Link]

-

Juber, I. K. (2018). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Tikrit Journal of Pure Science. Available at: [Link]

-

Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Available at: [Link]

-

ResearchGate. "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Available at: [Link]

-

ChemRxiv. Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. Available at: [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

-

National Center for Biotechnology Information. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

Chemical Science Review and Letters. Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Available at: [Link]

-

YouTube. CuAAC click triazole synthesis - laboratory experiment. Available at: [Link]

-

Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Available at: [Link]

-

PubMed. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Available at: [Link]

-

National Center for Biotechnology Information. A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]

-

Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

-

Chalmers University of Technology. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at: [Link]

-

ACS Publications. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Available at: [Link]

-

Royal Society of Chemistry. A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]

-

MDPI. Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Available at: [Link]

-

ScienceDirect. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Available at: [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. Synthesis and Application of 1,2,3-Triazole Derivatives | Molecules | MDPI [mdpi.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chesci.com [chesci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.chalmers.se [research.chalmers.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

Application Notes and Protocols for Reductive Amination with But-3-yn-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Propargylamino Moiety

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical and materials science. Among the myriad of amine-containing structures, propargylamines—amines bearing a terminal alkyne—stand out as exceptionally versatile building blocks. The presence of the alkyne functionality opens a gateway to a vast array of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This powerful ligation chemistry allows for the efficient and specific conjugation of the propargylamine-containing molecule to other molecules bearing an azide group, enabling applications in drug discovery, bioconjugation, and materials science.[3][4]

Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, offers a direct and controlled route to substituted amines, avoiding the common issue of over-alkylation associated with direct alkylation methods.[5] This guide provides a detailed protocol and technical insights for the successful reductive amination of but-3-yn-1-amine and its derivatives, yielding valuable propargylamine products.

The Mechanism of Reductive Amination

The reductive amination reaction proceeds in two key stages within a single reaction vessel.[6] The first step involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The second stage is the reduction of this imine or iminium ion by a selective reducing agent to afford the final amine product.[6]

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[5] Reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly well-suited for this purpose due to their mild nature and chemoselectivity.[5][6]

Figure 2: Experimental workflow for the synthesis of N-Benzyl-but-3-yn-1-amine.

Materials:

-

But-3-yn-1-amine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add but-3-yn-1-amine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

Addition of Aldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-benzyl-but-3-yn-1-amine by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

Characterization of the Product

The purified N-benzyl-but-3-yn-1-amine should be characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the butynyl group (alkynyl proton, propargylic CH₂, and the adjacent CH₂), and the N-H proton (if a primary amine was used). For N-benzyl-but-3-yn-1-amine, expect to see multiplets for the aromatic protons around 7.2-7.4 ppm, a singlet for the benzylic protons around 3.8 ppm, and signals corresponding to the butynyl chain. [7][8]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic alkyne carbons (typically around 70 and 80 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful coupling of the amine and the aldehyde. [9]* Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C≡C-H stretch for the terminal alkyne around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.

Applications in Click Chemistry

The N-substituted but-3-yn-1-amine derivatives synthesized via this protocol are prime candidates for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [1]This reaction allows for the efficient formation of a stable triazole ring, linking the propargylamine-containing molecule to an azide-functionalized partner. [2] This powerful conjugation strategy has found widespread use in:

-

Drug Discovery: Linking small molecule fragments to create novel drug candidates. [3][4]* Bioconjugation: Attaching probes, tags, or other functional molecules to biomolecules like proteins and nucleic acids. [2]* Materials Science: Synthesizing functionalized polymers and materials with tailored properties. [10]

Figure 3: Application of propargylamines in CuAAC Click Chemistry.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |